1,4-Di(pyren-1-yl)benzene
Overview
Description
1,4-Di(pyren-1-yl)benzene, also known as p-Bpye, is a chemical compound with two pyrene groups attached to a benzene ring . It is commonly used in organic electronics, specifically in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic devices .
Molecular Structure Analysis
1,4-Di(pyren-1-yl)benzene contains a total of 68 bonds; 46 non-H bonds, 44 multiple bonds, 2 rotatable bonds, 44 aromatic bonds, 9 six-membered rings, 10 ten-membered rings, and 4 twelve-membered rings .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,4-Di(pyren-1-yl)benzene include a predicted density of 1.310±0.06 g/cm3 . Unfortunately, other properties such as melting point, boiling point, and solubility were not available in the search results.Scientific Research Applications
Application 1: Chemosensor for Zn(II) Ions
- Summary of Application: 1,4-Di(pyren-1-yl)benzene is used in the design and synthesis of a novel receptor for the rapid recognition of Zn(II) ions . This receptor exhibits a significant fluorometric “turn-on” characteristic towards Zn(II) at λmax 444 nm in aqueous acetonitrile .
- Methods of Application: The receptor inhibits the photo-induced electron transfer (PET) and –C N– process . The ESI-MS analysis and Job’s plot experimental results confirmed stoichiometric 1:1 complex formation between the receptor and Zn(II) .
- Results or Outcomes: Fluorometric investigations revealed the detection limit and association constant of the receptor towards Zn(II), which were found to be 13.4 nM and 1.47 × 10^5 M^−1, respectively . The receptor was employed to sense Zn(II) on low-cost test strips .
Application 2: Organic Electronics
- Summary of Application: 1,4-Di(pyren-1-yl)benzene is commonly used in organic electronics, specifically in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic devices .
- Methods of Application: It exhibits good electron-transporting and hole-blocking properties, making it suitable for use in OLEDs as a hole-blocking layer to improve device performance and efficiency .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Application 3: OLEDs and OTFTs
- Summary of Application: 1,4-Di(pyren-1-yl)benzene is used as a deep-blue-emitting layer in organic light-emitting diodes (OLEDs) as well as an active channel layer in organic thin-film transistors (OTFTs) .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: An OLED device doped with 3% of this material exhibited pure blue fluorescence .
Application 4: Fast Thermal Evaporation in Purification
- Summary of Application: 1,4-Di(pyren-1-yl)benzene is used in a fast purification system using a vertical quartz tube and vacuum sublimation .
- Methods of Application: The purification process involves fast thermal evaporation . This method effectively purifies 1,4-di(pyren-1-yl)benzene in a few hours .
- Results or Outcomes: The purified 1,4-di(pyren-1-yl)benzene is then used in the production of photo-responsive materials for electroluminescence applications .
Application 5: Organic Photovoltaic Devices
- Summary of Application: 1,4-Di(pyren-1-yl)benzene is used in the fabrication of organic photovoltaic devices .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Application 6: Light-Emitting Electrochemical Cells
- Summary of Application: 1,4-Di(pyren-1-yl)benzene is used in light-emitting electrochemical cells (LEEC) .
- Methods of Application: The specific methods of application or experimental procedures are not provided in the source .
- Results or Outcomes: The specific results or outcomes of this application are not provided in the source .
Safety And Hazards
properties
IUPAC Name |
1-(4-pyren-1-ylphenyl)pyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H22/c1-3-25-11-13-29-15-19-31(33-21-17-27(5-1)35(25)37(29)33)23-7-9-24(10-8-23)32-20-16-30-14-12-26-4-2-6-28-18-22-34(32)38(30)36(26)28/h1-22H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJJYNFWMKNYNEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C5=CC=C(C=C5)C6=C7C=CC8=CC=CC9=C8C7=C(C=C9)C=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30634756 | |
Record name | 1,1'-(1,4-Phenylene)dipyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Di(pyren-1-yl)benzene | |
CAS RN |
475460-77-6 | |
Record name | 1,1'-(1,4-Phenylene)dipyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30634756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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